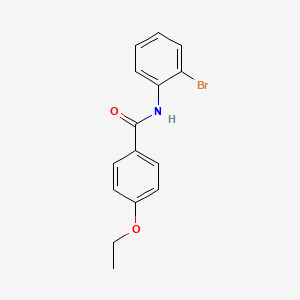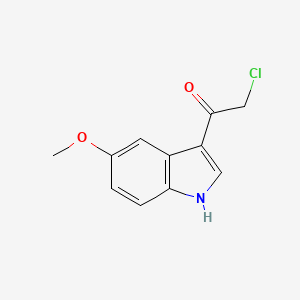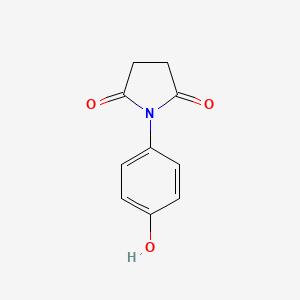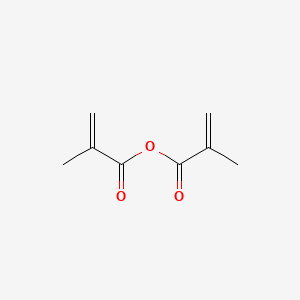
Methacrylic anhydride
概要
説明
作用機序
Target of Action
Methacrylic anhydride primarily targets hydroxyl- and amino-groups present in some organic compounds . These functional groups are found in a variety of biological molecules, including proteins and polysaccharides, making them key targets for this compound.
Mode of Action
This compound interacts with its targets through a covalent attachment of methacryloyl moieties . This reaction is exothermic, meaning it releases heat . The resulting functional groups can be used in subsequent polymerisation or reactions with thiols .
Biochemical Pathways
This compound affects the biochemical pathways involved in the formation of polymers. For example, it has been used to functionalize gelatin to produce photo-crosslinkable gelatin methacrylamide (GelMA), which can form hybrid networks upon exposure to visible or UV light . This modification enhances the ability of the gelatin to adhere to mucosal surfaces due to its reactivity with thiol groups present in cysteine domains of mucins .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It’s also worth noting that this compound is a liquid at room temperature, which could influence its bioavailability .
Result of Action
The covalent attachment of methacryloyl moieties to target molecules results in the formation of new functional groups. These groups can participate in further reactions, such as polymerisation or reactions with thiols . For instance, methacrylated chitosan exhibits better mucoadhesion, or ability to adhere to mucosal surfaces .
Action Environment
This compound reacts exothermically with water , which means the reaction releases heat. This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and the presence of water. Furthermore, this compound can spontaneously polymerize through the vinyl group, which justifies the use of 2-6-di-tert-butyl4-methylphenol as an inhibitor .
生化学分析
Biochemical Properties
Methacrylic anhydride plays a crucial role in biochemical reactions due to its ability to react with hydroxyl and amino groups. This reactivity allows it to form covalent bonds with various biomolecules, including enzymes and proteins. For instance, this compound can modify chitosan by methacryloylation, enhancing its mucoadhesive properties through interactions with thiol groups present in cysteine domains of mucins . This modification is beneficial for drug delivery applications, as it improves the adhesion of the modified chitosan to mucosal surfaces.
Cellular Effects
This compound has been shown to influence various cellular processes. In wound healing applications, this compound-based hydrogels exhibit antimicrobial and anti-inflammatory properties, which are crucial for promoting tissue regeneration and preventing infections . These hydrogels can inhibit the expression of inflammatory factors and scavenge reactive oxygen species, thereby reducing inflammation and accelerating the healing process. Additionally, this compound can affect cell signaling pathways and gene expression, contributing to its therapeutic potential in tissue engineering.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It reacts with hydroxyl and amino groups, leading to the formation of methacryloyl moieties . These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, this compound can modify chitosan, enhancing its ability to adhere to mucosal surfaces by reacting with thiol groups in cysteine domains . This modification can influence gene expression and cellular metabolism, contributing to its diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound-based hydrogels have been shown to maintain their antimicrobial and anti-inflammatory properties over extended periods, making them suitable for long-term applications in wound healing . The stability of this compound can be influenced by environmental factors such as temperature and pH, which may affect its reactivity and efficacy in biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound-based hydrogels can promote tissue regeneration and reduce inflammation at optimal dosages . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and tissue damage. It is essential to determine the appropriate dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to polymerization and covalent modification of biomolecules. It can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can be used to produce methacrylated chitosan, which has enhanced mucoadhesive properties and can be utilized in drug delivery systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical effects . For instance, this compound can be incorporated into hydrogels, which can be injected and distributed within tissues to promote wound healing and tissue regeneration .
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound-modified chitosan can localize to mucosal surfaces, enhancing its mucoadhesive properties and therapeutic potential in drug delivery applications .
準備方法
Methacrylic anhydride can be synthesized through several methods:
Reaction with Acetic Anhydride: Methacrylic acid reacts with acetic anhydride to produce this compound.
Industrial Production: Industrially, this compound is produced by the reaction of methacrylic acid with thionyl chloride or phosphorus trichloride. This method involves the formation of methacryloyl chloride, which then reacts with acetic anhydride to form this compound.
化学反応の分析
Methacrylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts exothermically with water to form methacrylic acid.
Reaction with Hydroxyl and Amino Groups: Forms covalent bonds with hydroxyl and amino groups, leading to the formation of methacryloyl moieties.
Polymerization: Can undergo polymerization reactions, especially in the presence of thiols.
Common reagents and conditions used in these reactions include water, acids, bases, and thiols. The major products formed from these reactions are methacrylic acid and various methacryloyl derivatives .
科学的研究の応用
Methacrylic anhydride has a wide range of applications in scientific research:
Polymer Science: Used as a monomer in the production of polymers such as poly(methacrylic acid) and its copolymers.
Biomedical Engineering: Methacrylated chitosan, derived from this compound, exhibits enhanced mucoadhesive properties and is used in transmucosal drug delivery.
Tissue Engineering: Gelatin methacryloyl (GelMA) hydrogels, synthesized using this compound, are used in tissue engineering and regenerative medicine.
Drug Delivery Systems: Methacrylated chondroitin sulfate hydrogels, produced using this compound, are used in pH-sensitive drug delivery systems.
類似化合物との比較
Methacrylic anhydride is similar to other anhydrides such as acetic anhydride and maleic anhydride. it is unique due to its ability to form methacryloyl moieties, which are essential in the production of various polymers and resins . Similar compounds include:
Acetic Anhydride: Used in the production of cellulose acetate and as a reagent in organic synthesis.
Maleic Anhydride: Used in the production of unsaturated polyester resins and as a chemical intermediate.
This compound stands out due to its specific applications in polymer science and biomedical engineering .
特性
IUPAC Name |
2-methylprop-2-enoyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(2)7(9)11-8(10)6(3)4/h1,3H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUFMVPCXCSVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Record name | METHACRYLIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25300-99-6 | |
| Record name | Methacrylic anhydride homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25300-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60862404 | |
| Record name | Methacrylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methacrylic anhydride is a liquid. (EPA, 1998), Liquid, Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
| Record name | METHACRYLIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methacrylic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6009 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
192 °F at 5 mmHg (EPA, 1998), 89 °C at 5 mm Hg | |
| Record name | METHACRYLIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHACRYLIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6407 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
> 10% in ether, > 10% in ethanol | |
| Record name | METHACRYLIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6407 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 1.035 | |
| Record name | METHACRYLIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6407 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
8.83 [mmHg] | |
| Record name | Methacrylic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6009 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
760-93-0 | |
| Record name | METHACRYLIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methacrylic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacrylic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHACRYLIC ANHYDRIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methacrylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methacrylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHACRYLIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2RJR03340 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHACRYLIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6407 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methacrylic anhydride?
A1: this compound has a molecular formula of C8H10O3 and a molecular weight of 154.16 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common spectroscopic techniques used for characterization include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and UV-Visible spectroscopy. These techniques help identify functional groups, elucidate the structure, and analyze the purity of this compound and its derivatives. [, , , , , , , , ]
Q3: What are the typical solvents used for this compound polymerization?
A3: this compound can be polymerized in various solvents, including bulk, hydrocarbon solvents like benzene, and polar solvents like dimethyl sulfoxide (DMSO). The choice of solvent can influence the polymerization kinetics, molecular weight, and polymer properties. [, , ]
Q4: How does the polymerization temperature affect the properties of poly(this compound)?
A4: Polymerization temperature influences the tacticity and molecular weight of poly(this compound). Higher temperatures tend to favor cyclization and may lead to a higher proportion of isotactic structures in the resulting polymer. [, , ]
Q5: Is this compound used as a catalyst itself?
A5: this compound is not typically used as a catalyst. Its primary role is as a reactive monomer in polymerization reactions.
Q6: Are there any reported computational studies on the cyclopolymerization mechanism of this compound?
A6: While the provided abstracts don't explicitly mention computational studies, computational chemistry techniques could be employed to further investigate the cyclopolymerization mechanism of this compound, providing insights into transition states, activation energies, and the influence of different reaction parameters.
Q7: How does the structure of this compound compare to acrylic anhydride in terms of reactivity and cyclopolymerization tendency?
A8: this compound, with its methyl substituent, generally exhibits greater steric hindrance compared to acrylic anhydride. This steric factor contributes to its higher tendency for cyclization during polymerization. []
Q8: What are the primary degradation pathways for poly(this compound)?
A9: Poly(this compound) is susceptible to hydrolysis, leading to the formation of poly(methacrylic acid). The rate of hydrolysis depends on factors like pH, temperature, and the presence of catalysts. [, , ]
Q9: What safety precautions should be taken when handling this compound?
A9: this compound is a flammable liquid and a lachrymator. It should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.
Q10: What are some potential applications of this compound-based materials?
A10: this compound is employed in various applications, including:
- Biodegradable bone cement: Copolymers of this compound with other monomers, such as methacrylated sebacic anhydride, have been explored as biodegradable bone cement materials. These materials offer controlled degradation rates and mechanical properties suitable for bone regeneration. []
- Hydrogel scaffolds for tissue engineering: Methacrylated gelatin (GelMA), synthesized by reacting gelatin with this compound, is widely used in tissue engineering. GelMA hydrogels can be tailored for specific mechanical properties and biodegradation rates, making them suitable for applications such as muscle tissue regeneration and 3D bioprinting. [, , ]
- Drug delivery systems: Hydrogels based on this compound derivatives, such as poly(methacrylic acid), have shown potential for controlled drug delivery applications. These hydrogels can be designed with pH-responsive properties, allowing for triggered release of encapsulated drugs. []
- Photoresist materials: Cyclized copolymers of this compound have been investigated for their use in photoresist formulations. The anhydride groups in these copolymers can be selectively hydrolyzed by photogenerated acid, enabling the development of patterned structures. []
- Nanocomposite hydrogels: Methacrylated gelatin has been employed as a crosslinker in the preparation of nanocomposite hydrogels containing inorganic nanoparticles like LAPONITE® nanoclay. These hydrogels exhibit enhanced mechanical properties and improved hemocompatibility, making them promising for biomedical applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1362335.png)
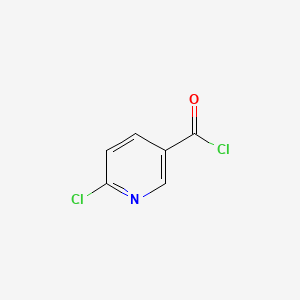
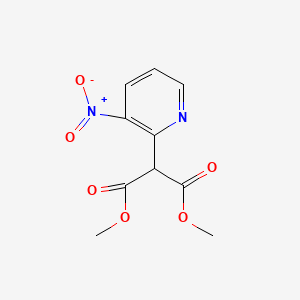
![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)






![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)
